GSK-3β Kinase Inhibition: Potency Advantage Over Unsubstituted Benzofuran-3-yl Methanones
In a quantitative high-throughput screen, (4-chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone inhibited recombinant human GSK-3β with an EC₅₀ of 13.4 µM [1]. By contrast, the unsubstituted benzofuran-3-yl phenyl methanone scaffold (lacking both the 5‑OH and the 4‑Cl substituents) was essentially inactive in the same assay (EC₅₀ > 50 µM), indicating that the 4‑chlorophenyl and 5‑hydroxy groups are necessary for achieving measurable kinase engagement [2]. This represents at least a 3.7‑fold improvement in potency attributable to the specific substitution pattern.
| Evidence Dimension | GSK-3β inhibition EC₅₀ |
|---|---|
| Target Compound Data | 13.4 µM (13,400 nM) |
| Comparator Or Baseline | Benzofuran-3-yl phenyl methanone (unsubstituted core): EC₅₀ > 50 µM |
| Quantified Difference | ≥ 3.7‑fold improved potency |
| Conditions | Recombinant human GSK-3β; luminescence-based kinase assay; PubChem AID 434954 |
Why This Matters
For procurement decisions in kinase inhibitor discovery, this difference means the 4‑Cl/5‑OH variant provides a validated starting point for SAR exploration, whereas the unsubstituted core is unsuitable.
- [1] BindingDB. BDBM49456: GSK-3β EC₅₀ = 1.34E+4 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=49456 (accessed 2026-05-06). View Source
- [2] PubChem BioAssay AID 434954. GSK-3β Inhibitor HTS: inactive benzofuran analogs. https://pubchem.ncbi.nlm.nih.gov/bioassay/434954 (accessed 2026-05-06). View Source
